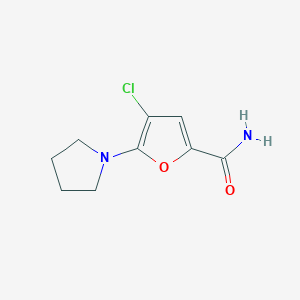![molecular formula C13H19ClS B14218577 Benzene, 1-chloro-4-[(hexylthio)methyl]- CAS No. 821781-70-8](/img/structure/B14218577.png)
Benzene, 1-chloro-4-[(hexylthio)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-4-[(hexylthio)methyl]- is an organic compound with a benzene ring substituted with a chlorine atom and a hexylthio group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[(hexylthio)methyl]- typically involves the chlorination of benzene followed by the introduction of the hexylthio group. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with a chloromethyl hexyl sulfide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-chloro-4-[(hexylthio)methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation Reactions: The hexylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the benzene ring under high pressure hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas (H2) with a palladium or nickel catalyst under high pressure.
Major Products Formed
Substitution: Phenol derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexane derivatives.
Applications De Recherche Scientifique
Benzene, 1-chloro-4-[(hexylthio)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-chloro-4-[(hexylthio)methyl]- involves its interaction with various molecular targets. The chlorine atom and hexylthio group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can affect the compound’s binding to enzymes, receptors, and other proteins, influencing biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-chloro-4-methyl-: Similar structure but lacks the hexylthio group.
Benzene, 1-chloro-4-ethyl-: Similar structure with an ethyl group instead of a hexylthio group.
Benzene, 1-chloro-4-(chlorophenylmethyl)-: Contains a chlorophenylmethyl group instead of a hexylthio group.
Uniqueness
Benzene, 1-chloro-4-[(hexylthio)methyl]- is unique due to the presence of the hexylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Propriétés
Numéro CAS |
821781-70-8 |
|---|---|
Formule moléculaire |
C13H19ClS |
Poids moléculaire |
242.81 g/mol |
Nom IUPAC |
1-chloro-4-(hexylsulfanylmethyl)benzene |
InChI |
InChI=1S/C13H19ClS/c1-2-3-4-5-10-15-11-12-6-8-13(14)9-7-12/h6-9H,2-5,10-11H2,1H3 |
Clé InChI |
YDFZWNCZQFQERP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSCC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


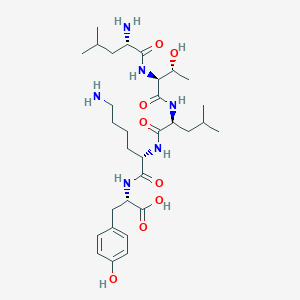
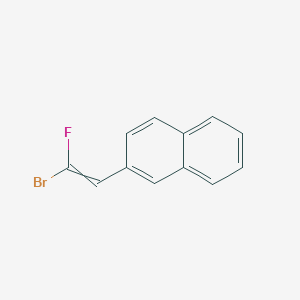
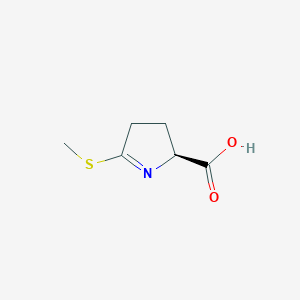

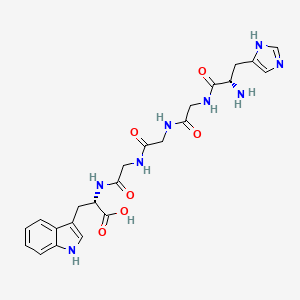
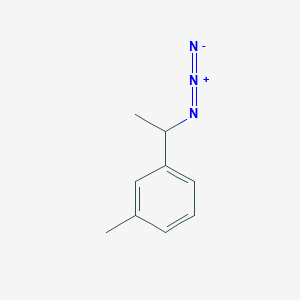
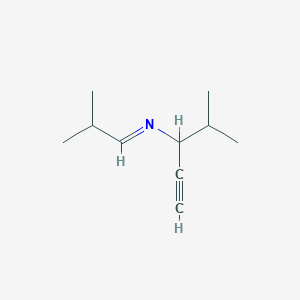
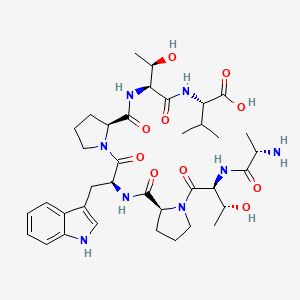
![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)
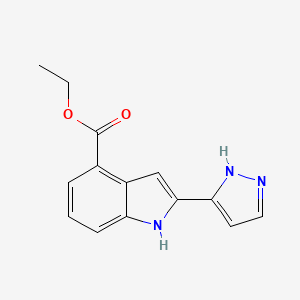
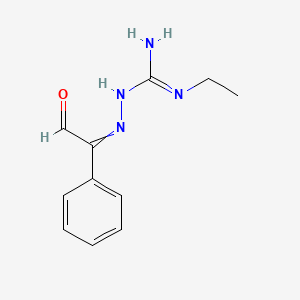
![1,4-Dihydropyrazino[2,3-f]quinoxaline](/img/structure/B14218568.png)
